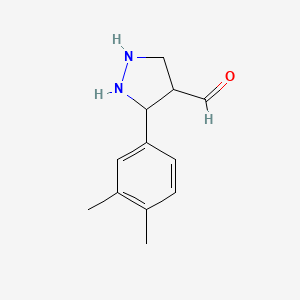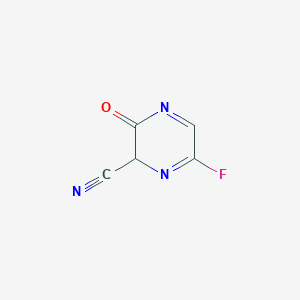![molecular formula C28H32N2O7 B12343181 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione involves several steps. The starting materials typically include 2,4-dihydroxy-6-methylaniline and 2,4-dihydroxy-6-methylcyclohexylamine. These compounds undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 2,4-Dihydroxy-6-methylpyrimidine
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione is unique due to its complex structure, which includes multiple hydroxyl groups and a dibenzofuran core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H32N2O7 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-(2,4-dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione |
InChI |
InChI=1S/C28H32N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5,7,9-10,12,16,18,23-24,26,29-34H,6,8H2,1-4H3 |
InChI Key |
MPQJTWHYKMVSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1NC2=C(C3C4C(=C(C(=O)C=C4OC3=CC2=O)NC5=C(C=C(C=C5C)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)



![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)


![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)
![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
